methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a pyrazole ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the oxan-2-ylmethyl group. The final step involves the sulfonation of the pyrazole ring and the esterification of the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate include:
- Methyl 4-(1-oxoisoindolin-2-yl)benzoate
- 4-methyl-1-(oxan-2-yl)pyrazole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group, in particular, adds to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
methyl 4-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-17(21)13-5-7-16(8-6-13)26(22,23)19-14-10-18-20(11-14)12-15-4-2-3-9-25-15/h5-8,10-11,15,19H,2-4,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIXFNAWYZAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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